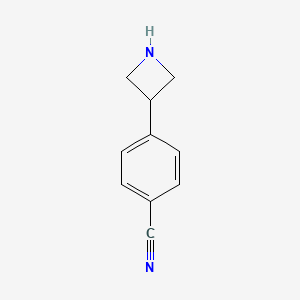

4-(Azetidin-3-yl)benzonitrile

Description

BenchChem offers high-quality 4-(Azetidin-3-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJBGIMFXZFGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222472 | |

| Record name | Benzonitrile, p-(3-azetidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-03-4 | |

| Record name | Benzonitrile, p-(3-azetidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, p-(3-azetidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Azetidin-3-yl)benzonitrile chemical properties

An In-Depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast array of available scaffolds, 4-(Azetidin-3-yl)benzonitrile has emerged as a compound of significant interest. This molecule represents a unique conjunction of two pharmacologically important moieties: the strained, three-dimensional azetidine ring and the versatile benzonitrile group. The azetidine scaffold imparts a favorable balance of molecular rigidity and chemical stability, offering a distinct three-dimensional vector for exploring chemical space that is increasingly sought after to escape "flatland" in drug design.[1][2] Concurrently, the benzonitrile functional group serves as a key hydrogen bond acceptor, a metabolically stable bioisostere for other functional groups, and a valuable synthetic handle.[3][4]

This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)benzonitrile for researchers, scientists, and drug development professionals. It delves into its core chemical properties, spectroscopic profile, strategic importance in medicinal chemistry, plausible synthetic routes, and essential safety considerations. The insights herein are designed to empower research teams to effectively leverage this valuable building block in their drug discovery programs.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the foundation of its application in research. This section details the known physical, chemical, and spectroscopic characteristics of 4-(Azetidin-3-yl)benzonitrile.

Section 1.1: Core Chemical Properties

The intrinsic properties of 4-(Azetidin-3-yl)benzonitrile are summarized below. These data are crucial for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [5] |

| Molecular Weight | 158.20 g/mol | [5][6] |

| CAS Number | 7215-03-4 | [5] |

| Appearance | Solid, often crystalline | [6] |

| Melting Point | 124.60 °C (397.80 K) | [6] |

| Boiling Point | 365.40 °C (638.50 K) | [6] |

| Density | 1.1840 g/cm³ | [6] |

| Synonyms | p-(3-Azetidinyl)benzonitrile, 4-(3-azetidinyl)Benzonitrile | [5] |

| InChI Key | HSJBGIMFXZFGQR-UHFFFAOYSA-N | [5] |

Section 1.2: Solubility Profile

The solubility of 4-(Azetidin-3-yl)benzonitrile is dictated by its hybrid structure. The benzonitrile portion contributes to its solubility in common organic solvents, while the azetidine ring, with its secondary amine, provides a degree of polarity and the capacity for hydrogen bonding.[6]

-

Organic Solvents: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[6]

-

Aqueous Solvents: Limited solubility in water is anticipated. However, its basic nitrogen atom allows for the formation of hydrochloride salts (CAS No. 94268-29-8), which would exhibit significantly enhanced aqueous solubility.[7][8] The selection of a suitable solvent system is therefore critical for both reaction chemistry and biological assays.

Section 1.3: Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the para-substituted benzene ring, likely appearing as two doublets in the ~7.5-7.8 ppm range. The azetidine ring protons would present as a more complex set of multiplets in the upfield region (~3.5-4.5 ppm), with the methine proton (at C3) coupled to the adjacent methylene protons. The N-H proton would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the nitrile carbon (~118-120 ppm), the quaternary aromatic carbon attached to the nitrile (~112 ppm), and other aromatic carbons (~128-135 ppm).[9] The carbons of the azetidine ring would be found in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2230 cm⁻¹. N-H stretching of the secondary amine in the azetidine ring would be visible around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The nominal mass would be 158, with the molecular ion peak [M]+ at m/z = 158 and the protonated species [M+H]⁺ at m/z = 159 in ESI+ mode.

Part 2: The Strategic Role in Medicinal Chemistry

The value of 4-(Azetidin-3-yl)benzonitrile in drug discovery stems from the synergistic combination of its two core structural motifs.

Section 2.1: The Azetidine Scaffold: A Privileged Structure

Azetidines are considered "privileged" scaffolds in medicinal chemistry. Their strained four-membered ring introduces conformational restriction, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1] This rigidity, combined with its non-planar structure, makes azetidine an excellent tool for creating molecules with improved three-dimensionality, a key strategy for enhancing selectivity and developing novel intellectual property.[10][11] Furthermore, the nitrogen atom serves as a handle for further derivatization and can act as a basic center to improve aqueous solubility.

Section 2.2: The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group is a frequent feature in approved drugs and clinical candidates.[3] The nitrile's linear geometry and ability to act as a potent hydrogen bond acceptor allow it to engage in critical interactions within protein binding pockets.[3] It is metabolically robust and often used as a bioisosteric replacement for aldehydes or ketones. Its presence has been linked to a wide range of biological activities, including the inhibition of kinases and other enzymes crucial in cancer and virology.[3][4]

Section 2.3: Therapeutic Relevance and Potential Applications

The structural motif of a 3-substituted azetidine bearing a cyano group is found in potent and selective Janus Kinase (JAK) inhibitors.[12] These enzymes are central to signaling pathways that regulate immune responses, making them high-value targets for autoimmune diseases like rheumatoid arthritis. The 4-(Azetidin-3-yl)benzonitrile scaffold provides the core architecture necessary for interaction with the JAK family of kinases. Its utility extends to other target classes where precise vectoral projection of substituents from a constrained core is required to optimize target engagement. The molecule is a prime candidate for inclusion in fragment-based and diversity-oriented screening libraries.

Part 3: Synthesis and Reactivity

While the synthesis of azetidines can be challenging, several routes are available.[11] Below is a plausible, exemplar protocol for the synthesis of 4-(Azetidin-3-yl)benzonitrile, designed for its instructional value.

Section 3.1: Exemplar Synthetic Protocol

This multi-step synthesis begins with commercially available N-Boc-azetidin-3-one and utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction and deprotection.

Step 1: Synthesis of N-Boc-3-(4-cyanobenzylidene)azetidine

-

Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred THF.

-

Phosphonate Addition: Slowly add a solution of diethyl (4-cyanobenzyl)phosphonate in anhydrous THF to the suspension via a dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Ketone Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-azetidin-3-one in anhydrous THF.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired alkene. This type of HWE reaction is a standard method for C=C bond formation.[13]

Step 2: Synthesis of N-Boc-4-(azetidin-3-yl)benzonitrile

-

Catalyst Setup: In a hydrogenation vessel, add the product from Step 1 and a suitable solvent such as methanol or ethyl acetate.

-

Hydrogenation: Add Palladium on carbon (10 wt. %) to the solution. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the Boc-protected product, which may be used directly in the next step if sufficiently pure.

Step 3: Synthesis of 4-(Azetidin-3-yl)benzonitrile (Final Product)

-

Deprotection: Dissolve the N-Boc protected intermediate from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. For the free base, the crude salt is dissolved in water, the pH is adjusted to >10 with a base (e.g., NaOH), and the product is extracted with an organic solvent. The organic layers are dried and concentrated to yield 4-(Azetidin-3-yl)benzonitrile.

Section 3.2: Key Reactivity

The molecule possesses two primary sites of reactivity:

-

Azetidine Nitrogen: The secondary amine is nucleophilic and can readily undergo N-alkylation, N-arylation, acylation, sulfonylation, and reductive amination. This provides a straightforward handle to append various R-groups, which is a cornerstone of structure-activity relationship (SAR) studies in lead optimization.

-

Nitrile Group: The cyano group is relatively stable but can be transformed under specific conditions. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation under more forcing conditions. It can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Part 4: Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile (Inferred): Benzonitrile derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] The hydrochloride salt of the related isomer, 3-(azetidin-3-yl)benzonitrile, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[16] Assume this compound has a similar hazard profile.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Azetidin-3-yl)benzonitrile stands as a potent and strategically valuable building block for modern drug discovery. Its unique architecture, combining the three-dimensional rigidity of the azetidine ring with the versatile electronic and binding properties of the benzonitrile moiety, offers a compelling platform for the design of next-generation therapeutics. From its foundational role in crafting potent JAK inhibitors to its broader potential across diverse target classes, this compound provides chemists with a powerful tool to navigate complex biological space. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity profile, as outlined in this guide, is essential for unlocking its full potential in the pursuit of innovative medicines.

References

- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.

- CymitQuimica. (n.d.). 4-(Azetidin-3-yl)benzonitrile.

- Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.

- Enamine. (n.d.). Azetidines.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Benchchem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.

- Solubility of Things. (n.d.). 4-(Azetidin-3-yl)benzonitrile.

- Guidechem. (n.d.). 4-(azetidin-3-yl)benzonitrile hcl (CAS No. 94268-29-8) SDS.

- Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.

- The Role of Benzonitrile Derivatives in Modern Cancer Therapies. (2025, November 1).

- ChemicalBook. (n.d.). 4-(azetidin-3-yloxy)benzonitrile hcl (CAS 1236862-00-2).

- Cefa-Cilinas Biotics Pvt. Ltd. (n.d.). Benzonitrile Derivatives.

- Biosynth. (n.d.). 4-(azetidin-3-yloxy)benzonitrile hcl | 1236862-00-2.

- Sigma-Aldrich. (2024, March 7). Benzonitrile Safety Data Sheet.

- Fisher Scientific. (n.d.). 4-Nitrobenzonitrile Safety Data Sheet.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemicalBook. (n.d.). 4-(azetidin-3-yl)benzonitrile hydrochloride.

- Rettig, W., & Lapouyade, R. (1994). Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. Physical Chemistry Chemical Physics, 98(15), 3845-3850.

- Zhang, Q., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

- Thermo Fisher Scientific. (2025, September 6). 4-Nitrobenzonitrile Safety Data Sheet.

- EvitaChem. (n.d.). Buy 4-(Azetidin-3-yl)benzonitrile.

- CymitQuimica. (n.d.). 4-(azetidin-3-yloxy)benzonitrile hcl.

- Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.

- ChemScene. (n.d.). 3-(Azetidin-3-yl)benzonitrile hydrochloride.

- Singh, R., & Singh, P. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(14), 1305-1329.

- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules, 28(3), 1083.

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Azetidin-3-yl)benzonitrile | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(AZETIDIN-3-YL)BENZONITRILE HYDROCHLORIDE CAS#: [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy 4-(Azetidin-3-yl)benzonitrile (EVT-3170098) | 7215-03-4 [evitachem.com]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(Azetidin-3-yl)benzonitrile

<

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-(azetidin-3-yl)benzonitrile, a key heterocyclic building block in modern drug discovery.[1][2] Aimed at researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the causality behind the selection of each analytical technique—High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. By integrating the orthogonal data streams from these methods, we establish a self-validating workflow that ensures the highest degree of confidence in the compound's identity, purity, and structural integrity, which are critical for regulatory submission, intellectual property claims, and advancing drug development programs.

Introduction: The Imperative for Unambiguous Characterization

4-(Azetidin-3-yl)benzonitrile is an organic compound featuring a benzonitrile group attached to a four-membered azetidine ring.[2] This structural motif is of significant interest in medicinal chemistry, as the strained azetidine ring can impart unique conformational constraints and metabolic stability, potentially enhancing interactions with biological targets.[2]

Before a compound like 4-(azetidin-3-yl)benzonitrile can be advanced in a research or development pipeline, its chemical structure must be unequivocally confirmed. The process of structure elucidation is not merely an academic exercise; it is the foundation of chemical research. It ensures that the biological activity observed is attributable to the intended molecule, validates the synthetic route, and forms the bedrock of intellectual property filings. An erroneous structural assignment can lead to wasted resources, irreproducible results, and significant delays in development.

This guide presents a holistic and logical workflow, demonstrating how a synergistic combination of modern analytical techniques provides an irrefutable confirmation of the molecular structure.

Part 1: Foundational Analysis – Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in identifying an unknown compound is to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[3] This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u). For a molecule like 4-(azetidin-3-yl)benzonitrile, which contains nitrogen, the "Nitrogen Rule" can also be a useful preliminary check, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.

Caption: Workflow for HRMS-based elemental formula confirmation.

Data Presentation: Expected HRMS Results

The expected data provides a clear pass/fail criterion. A measured mass within 5 ppm (parts per million) of the calculated exact mass is the industry standard for high-confidence formula assignment.[5]

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2][6] |

| Molecular Weight (Nominal) | 158 g/mol | [6] |

| Ion Species | [M+H]⁺ | Assumed (ESI Positive Mode) |

| Calculated Exact Mass | 159.0917 | Calculated from Formula |

| Measured Exact Mass | 159.0917 ± 0.0008 | Target for <5 ppm accuracy |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 4-(azetidin-3-yl)benzonitrile (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known calibration standard mixture appropriate for the desired mass range, ensuring mass accuracy is within specifications (< 2 ppm).[5]

-

Method Setup:

-

Ionization Mode: ESI, Positive.

-

Scan Range: m/z 100-500.

-

Resolution Setting: >10,000 (FWHM).[7]

-

Injection: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula C₁₀H₁₁N₂ (for the [M+H]⁺ ion).

Trustworthiness: The high accuracy of the mass measurement provides a robust, self-validating check on the elemental formula. An observed mass of 159.0915, for example, corresponds to an error of only 1.25 ppm, strongly supporting the C₁₀H₁₀N₂ formula and ruling out other potential isobaric formulas.

Part 2: Unraveling the Molecular Framework – NMR Spectroscopy

Expertise & Causality: While HRMS provides the elemental formula, it gives no information about connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. We employ a suite of NMR experiments to build the structure piece by piece.

-

¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

¹³C NMR (Carbon NMR): This provides the number of unique carbon environments. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment is crucial for establishing connectivity. It shows which protons are coupled to each other (typically through 2-3 bonds).[8][9] A cross-peak between two proton signals indicates they are neighbors in the molecular structure.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment directly correlates each proton with the carbon atom it is attached to (a one-bond C-H correlation).[8][10][11] This is the ultimate tool for unambiguously assigning proton signals to their respective carbons, locking the framework together.

Caption: Integrated NMR strategy for structure elucidation.

Data Presentation: Expected NMR Assignments

The following table summarizes the expected chemical shifts for 4-(azetidin-3-yl)benzonitrile in a standard NMR solvent like CDCl₃ or DMSO-d₆.

| Atom(s) | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-2', H-6' | ¹H NMR | ~7.65 | Doublet (d) | Aromatic protons ortho to CN |

| H-3', H-5' | ¹H NMR | ~7.45 | Doublet (d) | Aromatic protons meta to CN |

| H-2, H-4 (axial/eq) | ¹H NMR | ~4.0-4.2 | Multiplet (m) | Azetidine CH₂ adjacent to NH |

| H-3 | ¹H NMR | ~3.8-4.0 | Multiplet (m) | Azetidine CH attached to aryl ring |

| NH | ¹H NMR | ~2.0-3.0 | Broad Singlet (br s) | Azetidine secondary amine |

| C-1' | ¹³C NMR | ~148 | Quaternary (C) | Aromatic C attached to azetidine |

| C-4' | ¹³C NMR | ~112 | Quaternary (C) | Aromatic C attached to CN |

| C-2', C-6' | ¹³C NMR | ~133 | Methine (CH) | Aromatic CH ortho to CN |

| C-3', C-5' | ¹³C NMR | ~128 | Methine (CH) | Aromatic CH meta to CN |

| CN | ¹³C NMR | ~119 | Quaternary (C) | Nitrile carbon |

| C-2, C-4 | ¹³C NMR | ~50-55 | Methylene (CH₂) | Azetidine CH₂ |

| C-3 | ¹³C NMR | ~35-40 | Methine (CH) | Azetidine CH |

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum using a 400 MHz (or higher) spectrometer.

-

Typical parameters: 16-32 scans, 2-second relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 512-2048 scans, 2-second relaxation delay.

-

-

2D COSY Acquisition:

-

Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

-

Acquire data with 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.

-

-

2D HSQC Acquisition:

-

Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgp).

-

Acquire data with 256 increments in t₁ and 4-8 scans per increment.

-

-

Data Analysis: Analyze the 2D spectra to build the molecular framework.

-

In the COSY spectrum, trace the correlations from the aromatic protons to confirm their coupling. Trace the correlations within the azetidine ring to establish the -CH₂-CH-CH₂- spin system.

-

In the HSQC spectrum, identify the cross-peak for each proton signal to find its directly attached carbon, confirming the assignments made in the 1D spectra.

-

Trustworthiness: The power of this multi-dimensional approach lies in its self-consistency. The proton spin systems identified in the COSY spectrum must perfectly match the one-bond C-H correlations observed in the HSQC spectrum. This cross-validation between experiments leaves no ambiguity in the final structural assignment.

Part 3: Orthogonal Confirmation of Functional Groups – FTIR Spectroscopy

Expertise & Causality: While NMR provides the detailed skeleton, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and orthogonal method to confirm the presence of key functional groups.[12] The principle is that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For 4-(azetidin-3-yl)benzonitrile, two functional groups provide strong, unmistakable signals: the nitrile group (C≡N) and the secondary amine (N-H).

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires little to no sample preparation and works well for solid powders and liquids.[13][14]

Data Presentation: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2220 - 2230 | Strong, Sharp |

| Secondary Amine | N-H Stretch | 3300 - 3350 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 850 | Strong (para-disubstituted) |

Sources for frequency ranges:[15][16][17]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[18]

-

Sample Application: Place a small amount of the solid 4-(azetidin-3-yl)benzonitrile powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[19]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare their positions to the expected values for the nitrile and secondary amine functional groups.

Trustworthiness: The presence of a strong, sharp peak around 2225 cm⁻¹ is a highly reliable indicator of a nitrile group.[15] Similarly, a distinct peak in the 3300-3350 cm⁻¹ region confirms the N-H bond of the secondary amine.[16] This FTIR data provides a rapid, independent validation of the functional groups inferred from the NMR and MS data.

Part 4: Holistic Data Integration and Final Confirmation

-

HRMS established the elemental formula: C₁₀H₁₀N₂ .

-

FTIR confirmed the presence of key functional groups: a nitrile (C≡N) and a secondary amine (N-H) .

-

¹³C NMR showed 7 distinct carbon environments, consistent with the proposed structure's symmetry (the two pairs of aromatic CH carbons and the two azetidine CH₂ carbons are equivalent).

-

¹H NMR revealed signals for a para-disubstituted benzene ring and the protons of the azetidine ring, with correct integrations.

-

COSY and HSQC tied everything together, confirming the connectivity of the aromatic protons to their respective carbons, the connectivity within the azetidine ring, and, crucially, the attachment point of the azetidine ring (at C3) to the benzonitrile moiety (at C1').

Caption: Convergence of analytical data to a confirmed structure.

This integrated, multi-technique approach provides a self-validating system. Each piece of data acts as a check on the others, culminating in a structural assignment with the highest possible degree of scientific confidence, ready for the rigorous demands of drug development and regulatory scrutiny.

References

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

PubChem. (n.d.). 4-Ethynylbenzonitrile. Retrieved from [Link]

-

Orchard, S. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

AIRA. (n.d.). HRMS: Fundamentals and Basic Concepts. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

Wróblewska, K., et al. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 24(6), 5961. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8101. Retrieved from [Link]

-

Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Retrieved from [Link]

-

Seetha, T., & Sam, S. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(7), 1258-1261. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Wróblewska, K., et al. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

-

Kuleshova, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 987. Retrieved from [Link]

-

Lab Training. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

PubChem. (n.d.). 4-Azidobenzonitrile. Retrieved from [Link]

-

Hogendoorn, L., et al. (2017). Resolution Ladder for High-Resolution Mass Spectrometry. Analytical Chemistry, 89(18), 9713-9718. Retrieved from [Link]

-

Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 71(1), 223-233. Retrieved from [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006, July 12). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Retrieved from [Link]

-

University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]

-

PubChem. (n.d.). Azetidinyl. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Beilstein Journals. (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Retrieved from [Link]

-

RSC Publishing. (n.d.). Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. Retrieved from [Link]

-

American Elements. (n.d.). Azetidines. Retrieved from [Link]

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. CAS 7215-03-4: 4-(azetidin-3-yl)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. algimed.com [algimed.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Azetidin-3-yl)benzonitrile | CymitQuimica [cymitquimica.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. agilent.com [agilent.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Introduction: The Strategic Value of the Azetidine Scaffold

An In-depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile

CAS Number: 7215-03-4

Abstract

This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)benzonitrile, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details its core physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its applications as a strategic scaffold in modern drug discovery. By combining a rigid azetidine core with a versatile benzonitrile moiety, this compound serves as a valuable starting point for the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation small molecule drugs.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a distinct conformational constraint compared to more flexible acyclic or larger ring systems. This property is invaluable for optimizing ligand-receptor interactions, improving binding affinity, and fine-tuning pharmacokinetic profiles. When incorporated into a larger molecule, the azetidine ring can act as a non-classical bioisostere for other common groups, offering a novel vector for exploring chemical space while often improving properties like metabolic stability and aqueous solubility.

4-(Azetidin-3-yl)benzonitrile strategically combines this valuable azetidine core with a benzonitrile group. The benzonitrile moiety is a versatile chemical handle and a common feature in many bioactive molecules. The nitrile group can participate in various chemical transformations, act as a hydrogen bond acceptor, or serve as a surrogate for other functional groups. The compound, therefore, represents a convergence of two pharmacologically relevant scaffolds, making it a powerful intermediate for generating diverse compound libraries for high-throughput screening (HTS) and lead optimization campaigns.[1]

Caption: Molecular structure of 4-(Azetidin-3-yl)benzonitrile.

Physicochemical and Structural Properties

4-(Azetidin-3-yl)benzonitrile is typically supplied as a white to yellow solid for research purposes.[3] Its fundamental properties are summarized below, providing essential data for experimental design, formulation, and safety assessments.

| Property | Value | Source |

| CAS Number | 7215-03-4 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |

| Molecular Weight | 158.20 g/mol | [3][5] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 124.6 °C (397.8 K) | [5] |

| Boiling Point | 365.4 °C (638.5 K) | [5] |

| Density | 1.184 g/cm³ | [5] |

| InChI Key | HSJBGIMFXZFGQR-UHFFFAOYSA-N | [4] |

| Synonyms | p-(3-Azetidinyl)benzonitrile, 4-(3-azetidinyl)Benzonitrile | [4] |

The molecule's structure, featuring both a polar azetidine ring capable of hydrogen bonding and a larger, more hydrophobic benzonitrile group, suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[5]

Synthesis and Manufacturing Pathway

While multiple proprietary synthesis routes may exist, a general and logical approach to 4-(Azetidin-3-yl)benzonitrile involves a cross-coupling reaction. A common strategy in medicinal chemistry for forging aryl-C(sp³) bonds is the Suzuki-Miyaura cross-coupling. This method offers high functional group tolerance and reliable reaction conditions.

A plausible synthetic workflow is outlined below:

Sources

An In-depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azetidin-3-yl)benzonitrile is a key heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional azetidine core, coupled with the versatile benzonitrile moiety, makes it a valuable scaffold for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling strategy, thorough characterization data, and a discussion of its application as a critical intermediate in the development of therapeutic agents, particularly kinase inhibitors.

Introduction: The Significance of the Azetidine Scaffold

Saturated nitrogen-containing heterocycles are privileged structures in drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. Among these, the azetidine ring, a four-membered aza-heterocycle, has emerged as a particularly valuable motif.[1] Its strained, non-planar structure provides a rigid scaffold that can orient substituents in precise vectors, enabling fine-tuned interactions with biological targets.[2]

The incorporation of an azetidine ring in place of more common moieties like piperidine or pyrrolidine can significantly alter a compound's pharmacological profile.[1] 4-(Azetidin-3-yl)benzonitrile serves as an exemplary building block, combining the benefits of the azetidine core with a benzonitrile group—a common feature in enzyme inhibitors, where the nitrile can act as a hydrogen bond acceptor or a precursor to other functional groups. This guide aims to serve as a technical resource for researchers utilizing this versatile compound in their synthetic and drug discovery endeavors.

Physicochemical and Structural Properties

4-(Azetidin-3-yl)benzonitrile is a solid at room temperature, possessing a unique combination of a polar heterocyclic ring and an aromatic nitrile. These features dictate its solubility and handling properties. It is generally more soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) than in water.

Table 1: Physicochemical Data for 4-(Azetidin-3-yl)benzonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 124.60 °C | --INVALID-LINK-- |

| Boiling Point | 365.40 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.184 g/cm³ (Predicted) | --INVALID-LINK-- |

| CAS Number | 7215-03-4 | --INVALID-LINK-- |

For researchers requiring the compound in a more water-soluble form, the hydrochloride salt is also available.

Table 2: Data for 4-(Azetidin-3-yl)benzonitrile Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 194.66 g/mol | --INVALID-LINK-- |

Synthesis Protocol: A Representative Suzuki-Miyaura Coupling Approach

The synthesis of 4-(Azetidin-3-yl)benzonitrile is efficiently achieved through a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the azetidine nitrogen. This method is highly versatile and allows for the modular construction of the target molecule from commercially available starting materials.[3]

The causality behind this experimental choice lies in the robustness and high functional group tolerance of the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[3] The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is standard practice; it prevents side reactions and is readily removed under acidic conditions without affecting the rest of the molecule.

Step 1: Synthesis of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add 4-cyanophenylboronic acid (1.2 equivalents), potassium carbonate (3.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Reagent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio). Add tert-butyl 3-((trifluoromethyl)sulfonyloxy)azetidine-1-carboxylate (1.0 equivalent) to the mixture. The azetidine triflate is used as an effective electrophilic coupling partner.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to Yield 4-(Azetidin-3-yl)benzonitrile

Caption: Workflow for the Boc-deprotection step.

Methodology:

-

Reaction Setup: Dissolve the purified tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of hydrogen chloride in dioxane (e.g., 4M) to the solution at room temperature.

-

Reaction Execution: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporation with a solvent like toluene can help remove residual acid. If using HCl, the hydrochloride salt may precipitate and can be isolated or neutralized.

-

Neutralization and Isolation: To obtain the free base, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield 4-(Azetidin-3-yl)benzonitrile.

Compound Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for 4-(Azetidin-3-yl)benzonitrile.

Table 3: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Aromatic Protons: Two doublets, typically between δ 7.5-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Azetidine Protons: A multiplet for the CH proton at the 3-position, and two multiplets for the CH₂ protons at the 2- and 4-positions, typically between δ 3.5-4.5 ppm. A broad singlet for the NH proton. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range, including the quaternary carbon attached to the azetidine, the nitrile-bearing carbon, the two equivalent CH carbons, and the nitrile carbon itself (~118-120 ppm). Azetidine Carbons: A signal for the CH carbon at the 3-position and a signal for the two equivalent CH₂ carbons at the 2- and 4-positions, typically in the δ 30-60 ppm range. |

| Mass Spec (ESI+) | [M+H]⁺: Calculated: 159.0917; Expected: m/z = 159.1 |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Applications in Drug Discovery

4-(Azetidin-3-yl)benzonitrile is a valuable intermediate for synthesizing more complex molecules, particularly in the field of kinase inhibitors. The Janus kinase (JAK) family of enzymes is a critical target in autoimmune diseases, and several approved drugs, such as Baricitinib, feature an azetidine-based scaffold. Baricitinib contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, demonstrating the clinical relevance of this core structure.

The 4-(Azetidin-3-yl)benzonitrile scaffold can be elaborated in several ways:

-

N-Functionalization: The secondary amine of the azetidine ring provides a handle for introducing various substituents to probe interactions with the solvent-exposed regions of an enzyme's active site.

-

Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification opportunities.

-

Scaffold Hopping: The entire moiety can be used as a bioisosteric replacement for other cyclic structures in known pharmacophores to improve properties like selectivity or reduce off-target effects.

Caption: Derivatization pathways and potential applications.

Conclusion

4-(Azetidin-3-yl)benzonitrile is a high-value building block for medicinal chemists. Its synthesis is accessible through robust and scalable chemical reactions like the Suzuki-Miyaura coupling. The unique conformational constraints imposed by the azetidine ring, combined with the electronic properties of the benzonitrile group, provide a powerful platform for the design and synthesis of novel, potent, and selective therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile scaffold into their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 3. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]

A-Z Guide to the Synthesis of 4-(Azetidin-3-yl)benzonitrile Hydrochloride: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and scalable synthetic route to 4-(Azetidin-3-yl)benzonitrile hydrochloride, a key building block in contemporary medicinal chemistry. The synthesis is presented in two primary stages: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the N-Boc protected intermediate, followed by an efficient acidic deprotection to yield the final hydrochloride salt. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed, replicable protocols but also a critical analysis of the chemical principles and strategic decisions underpinning the synthetic design. We delve into the causality behind procedural choices, from reagent selection to reaction conditions, to provide a holistic understanding of the process.

Introduction

The azetidine motif is a strained four-membered heterocycle that has garnered significant interest in drug discovery. Its unique conformational constraints and ability to act as a versatile scaffold can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity.[1] Specifically, the 3-substituted azetidine core is a prevalent feature in a number of biologically active molecules. 4-(Azetidin-3-yl)benzonitrile, in particular, serves as a crucial intermediate for the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib, which is used in the treatment of rheumatoid arthritis.[2]

This guide details a reliable two-step synthesis of 4-(Azetidin-3-yl)benzonitrile as its hydrochloride salt, a stable and readily handled form. The strategy hinges on the creation of a carbon-carbon bond between the azetidine ring and the benzonitrile moiety via a Suzuki-Miyaura coupling, followed by the removal of the nitrogen protecting group.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-(Azetidin-3-yl)benzonitrile hydrochloride (I) simplifies the molecule into manageable, commercially available, or readily synthesized precursors. The primary disconnection is at the C-N bond of the azetidine amine, leading back to the free base, which is derived from its N-Boc protected precursor (II). The key C-C bond between the azetidine and the phenyl ring suggests a cross-coupling strategy, disconnecting to an azetidine-based organoboron species (III) and an aryl halide (IV).

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (Protected Intermediate)

The first critical stage of the synthesis is the construction of the C(sp³)–C(sp²) bond between the azetidine ring and the benzonitrile moiety. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it a cornerstone of modern organic synthesis.[3]

Strategic Considerations: The Boc Protecting Group

The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This serves two primary functions:

-

Deactivation: It moderates the nucleophilicity and basicity of the nitrogen atom, preventing it from interfering with the palladium catalyst or acting as a competing nucleophile.

-

Stability and Lability: The Boc group is robust enough to withstand the conditions of the coupling reaction but can be removed under specific acidic conditions without compromising the rest of the molecule.[4][5]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle for this reaction is a well-established process involving a palladium catalyst.

Caption: Simplified mechanism of the Suzuki-Miyaura reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 4-bromobenzonitrile.

-

Transmetalation: The organic group from the azetidine boronic ester is transferred to the palladium center, a step that is typically facilitated by a base.[6]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate with 4-bromobenzonitrile.

Reagents & Equipment:

-

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate

-

4-Bromobenzonitrile

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via cannula.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate as a solid.

| Reagent/Parameter | Quantity/Value | Rationale |

| Aryl Halide | 4-Bromobenzonitrile (1.0 eq) | The C-Br bond is sufficiently reactive for oxidative addition while being stable and commercially available.[8] |

| Boronic Ester | Azetidine Pinacol Ester (1.2 eq) | A slight excess ensures complete consumption of the aryl halide. Pinacol esters offer good stability.[6] |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | The dppf ligand provides a good balance of electron richness and steric bulk, promoting efficient catalysis. |

| Base | K₂CO₃ (3.0 eq) | An aqueous inorganic base is crucial for activating the boronic ester for the transmetalation step.[8][9] |

| Solvent | Dioxane/Water (4:1) | A polar aprotic solvent mixture that solubilizes both organic and inorganic reagents.[8] |

| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is efficiently achieved in a single step using a strong acid.

Mechanism of Acidic Boc Deprotection

The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently eliminates to form isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to release the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Using hydrochloric acid as the proton source allows the liberated free amine to be immediately protonated, forming the stable and often crystalline hydrochloride salt, which can be easily isolated.[5][10]

Experimental Protocol: Deprotection and Salt Formation

Reagents & Equipment:

-

tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

-

4 M HCl in 1,4-Dioxane (or Isopropanol)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve the protected intermediate, tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq), in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, add an anti-solvent such as diethyl ether to facilitate further precipitation of the hydrochloride salt.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield 4-(Azetidin-3-yl)benzonitrile hydrochloride as a stable, crystalline solid.

Self-Validating System & Quality Control

The integrity of this protocol is ensured by rigorous in-process controls and final product characterization.

-

Reaction Monitoring: TLC analysis is used to visually confirm the consumption of the starting material. A stain like ninhydrin can be used post-deprotection to visualize the appearance of the primary amine product.

-

Isolation & Purification: The precipitation of the hydrochloride salt from the reaction mixture serves as a highly effective purification method, as most organic impurities and by-products remain in the solvent phase.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| ¹H NMR | Appearance of a broad singlet for the -NH₂⁺- protons and disappearance of the tert-butyl singlet at ~1.4 ppm. |

| Mass Spec (ESI+) | Detection of the molecular ion for the free base [M+H]⁺. |

| Melting Point | A sharp melting point indicates high purity of the crystalline salt. |

| Purity (HPLC) | >98% purity is typically achievable with this protocol. |

Overall Synthesis Workflow

The complete synthetic process is a streamlined and efficient pathway from readily available starting materials to the final, high-purity product.

Caption: Overall workflow for the synthesis.

Conclusion

This guide outlines a validated, two-step synthesis for 4-(Azetidin-3-yl)benzonitrile hydrochloride. The strategic use of a palladium-catalyzed Suzuki-Miyaura coupling provides an efficient means to construct the core structure, while a straightforward acid-mediated deprotection yields the final product in a stable, crystalline form. By explaining the rationale behind the chosen reagents and conditions, this document provides the necessary framework for researchers to successfully implement and adapt this synthesis for their drug discovery and development programs.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (NIH). Available at: [Link]

- Synthesis of azetidine derivatives. Google Patents.

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health (NIH). Available at: [Link]

-

Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

How can I purify impure benzonitrile?. ResearchGate. Available at: [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

-

Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]

-

Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate. Available at: [Link]

-

Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH). Available at: [Link]

-

Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... ResearchGate. Available at: [Link]

-

Suzuki coupling. Chem-Station Int. Ed.. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Profile of 4-(Azetidin-3-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4-(Azetidin-3-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Azetidine derivatives are valued scaffolds due to their unique conformational constraints and ability to serve as versatile building blocks.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes a detailed predictive analysis based on established principles of spectroscopic interpretation and data from structurally analogous compounds. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and quality control of 4-(Azetidin-3-yl)benzonitrile and related chemical entities, ensuring a solid foundation for further development.

Molecular Structure and Physicochemical Properties

4-(Azetidin-3-yl)benzonitrile incorporates a strained four-membered azetidine ring directly attached at its 3-position to a p-substituted benzonitrile moiety. This combination imparts a rigid three-dimensional structure and specific electronic characteristics that are crucial for its chemical behavior and potential biological interactions.

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol

-

Key Features:

-

Azetidine Ring: A saturated, four-membered nitrogen-containing heterocycle. The ring strain and the presence of a secondary amine are key features.

-

Benzonitrile Group: A benzene ring substituted with a cyano (-C≡N) group, which is a strong electron-withdrawing group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-(Azetidin-3-yl)benzonitrile are detailed below, providing a roadmap for structural verification. The analysis anticipates the use of a standard NMR solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the azetidine ring. The electron-withdrawing nature of the nitrile group will significantly influence the chemical shifts of the aromatic protons, creating a characteristic AA'BB' system.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Azetidin-3-yl)benzonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| H-Ar (ortho to -CN) | 7.60 - 7.75 | Doublet (d) | 2H | These protons are deshielded due to the strong anisotropic and electron-withdrawing effects of the adjacent nitrile group.[2] |

| H-Ar (meta to -CN) | 7.40 - 7.55 | Doublet (d) | 2H | These protons are coupled to the ortho protons and appear slightly more upfield. |

| H-Azetidine (CH) | 3.90 - 4.10 | Quintet or Multiplet | 1H | This methine proton is coupled to the four adjacent methylene protons on the azetidine ring and is shifted downfield by the adjacent aromatic ring. |

| H-Azetidine (CH₂) | 3.60 - 3.80 | Multiplet | 4H | The methylene protons of the azetidine ring are diastereotopic and are expected to show complex splitting patterns. Their chemical shift is typical for protons on a small, strained heterocyclic ring.[3][4] |

| N-H (Azetidine) | 1.80 - 2.50 | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The key signals will be the quaternary carbons of the benzonitrile ring and the aliphatic carbons of the azetidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Azetidin-3-yl)benzonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| C≡N (Nitrile) | 118 - 120 | The nitrile carbon is a characteristic signal in the downfield region of the spectrum.[5] |

| C-Ar (Quaternary, attached to -CN) | 110 - 114 | This ipso-carbon is shielded relative to the other aromatic carbons due to the electronic nature of the nitrile substituent.[2][5] |

| C-Ar (Quaternary, attached to Azetidine) | 148 - 152 | This carbon is significantly deshielded due to its attachment to the azetidine ring and its para-position relative to the electron-withdrawing nitrile group. |

| C-Ar (CH, ortho to -CN) | 132 - 134 | These carbons are deshielded by the nitrile group. |

| C-Ar (CH, meta to -CN) | 128 - 130 | These carbons are less affected by the nitrile group compared to the ortho carbons. |

| C-Azetidine (CH₂) | 50 - 55 | The methylene carbons of the strained azetidine ring. |

| C-Azetidine (CH) | 35 - 40 | The methine carbon attached to the benzonitrile ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This methodology incorporates standard internal controls and systematic data processing steps.

-

Sample Preparation: Dissolve 5-10 mg of 4-(Azetidin-3-yl)benzonitrile in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4] Ensure the instrument is properly shimmed to achieve a narrow and symmetrical TMS signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds. Collect a minimum of 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals, confirming connectivity.[6]

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of 4-(Azetidin-3-yl)benzonitrile will be dominated by vibrations from the nitrile, aromatic, and amine groups.

Predicted IR Absorption Bands

The following table outlines the principal absorption bands expected in the IR spectrum. The presence of these specific bands provides strong evidence for the compound's structure.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Expert Insights |

| N-H (Azetidine) | Stretch | 3300 - 3500 | Medium, Broad | This band is characteristic of a secondary amine. Broadening is due to hydrogen bonding.[7] |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak | These signals appear just above 3000 cm⁻¹ and are typical for C-H bonds on a benzene ring. |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium | These signals correspond to the C-H stretching vibrations of the azetidine ring's CH and CH₂ groups. |

| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp | This is a highly characteristic and easily identifiable peak for the nitrile functional group.[8] Its intensity and sharp nature make it a key diagnostic band. |

| C=C (Aromatic) | Stretch | 1600 - 1610 & 1480 - 1500 | Medium to Strong | These absorptions are due to the stretching vibrations within the benzene ring. |

| C-N (Azetidine) | Stretch | 1180 - 1250 | Medium | This band corresponds to the stretching of the carbon-nitrogen bonds within the azetidine ring. |

Experimental Protocol for FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 4-(Azetidin-3-yl)benzonitrile sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks corresponding to the key functional groups.

IR Analysis Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electrospray ionization (ESI) in positive ion mode is the logical choice for this molecule due to the basicity of the azetidine nitrogen.